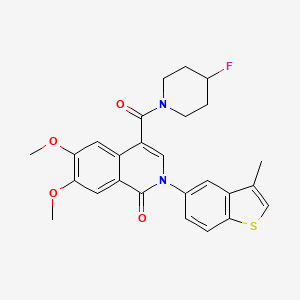![molecular formula C21H24N6O4 B10856293 6-[6-[2-(2-hydroxyethoxy)ethoxy]-5-(oxan-4-ylamino)imidazo[4,5-b]pyridin-3-yl]pyridine-3-carbonitrile](/img/structure/B10856293.png)
6-[6-[2-(2-hydroxyethoxy)ethoxy]-5-(oxan-4-ylamino)imidazo[4,5-b]pyridin-3-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GLPG2534 is a synthetic organic compound known for its potent anti-inflammatory properties. It is a selective and reversible inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a crucial role in the signaling pathways of the immune system. This compound has shown significant potential in treating inflammatory skin diseases and other immune-mediated inflammatory diseases .
Preparation Methods
The synthesis of GLPG2534 involves multiple steps, starting with the preparation of the core imidazo[4,5-b]pyridine structure. The synthetic route typically includes the following steps:
Formation of the imidazo[4,5-b]pyridine core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization of the core: Introduction of various functional groups, such as hydroxyl, ethoxy, and amino groups, to the core structure.
Final assembly: Coupling of the functionalized core with other molecular fragments to form the final compound
Industrial production methods for GLPG2534 are designed to ensure high yield and purity. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
GLPG2534 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GLPG2534 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the inhibition of IRAK4 and its effects on various signaling pathways.
Biology: The compound is used to investigate the role of IRAK4 in immune responses and inflammation.
Medicine: GLPG2534 has shown promise in treating inflammatory skin diseases, such as psoriasis and atopic dermatitis, by inhibiting IRAK4 and reducing the production of pro-inflammatory cytokines
Industry: The compound is used in the development of new anti-inflammatory drugs and therapies.
Mechanism of Action
GLPG2534 exerts its effects by selectively inhibiting IRAK4, a kinase involved in the signaling pathways of toll-like receptors and interleukin-1 receptors. By inhibiting IRAK4, GLPG2534 disrupts the downstream signaling that leads to the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This inhibition results in reduced inflammation and immune responses .
Comparison with Similar Compounds
GLPG2534 is unique among IRAK4 inhibitors due to its high selectivity and potency. Similar compounds include:
IRAK4-IN-4: Another potent IRAK4 inhibitor with similar anti-inflammatory properties.
IRAK4 degrader-8: A compound designed to target and degrade IRAK4, showing potential in treating inflammatory diseases.
Compared to these compounds, GLPG2534 has demonstrated superior efficacy in preclinical studies and has a well-characterized mechanism of action .
Properties
Molecular Formula |
C21H24N6O4 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
6-[6-[2-(2-hydroxyethoxy)ethoxy]-5-(oxan-4-ylamino)imidazo[4,5-b]pyridin-3-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H24N6O4/c22-12-15-1-2-19(23-13-15)27-14-24-17-11-18(31-10-9-30-8-5-28)20(26-21(17)27)25-16-3-6-29-7-4-16/h1-2,11,13-14,16,28H,3-10H2,(H,25,26) |
InChI Key |
VNAPWQDUDZCVCA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=C(C=C3C(=N2)N(C=N3)C4=NC=C(C=C4)C#N)OCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


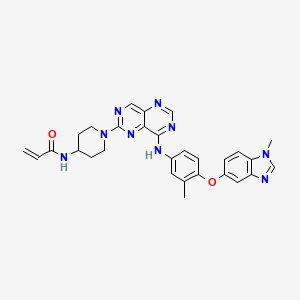
amino}-5-[6-phenyl-4-(propan-2-ylamino)furo[2,3-d]pyrimidin-5-yl]phenyl)prop-2-enamide](/img/structure/B10856224.png)
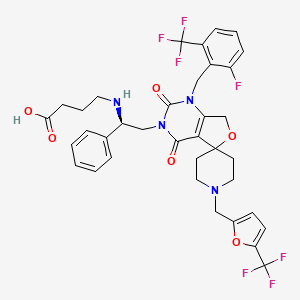
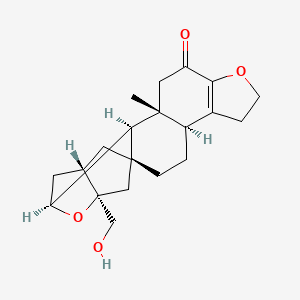
![5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide](/img/structure/B10856262.png)


![[(1S)-7-ethoxy-6-methoxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-morpholin-4-yl-methanone](/img/structure/B10856280.png)
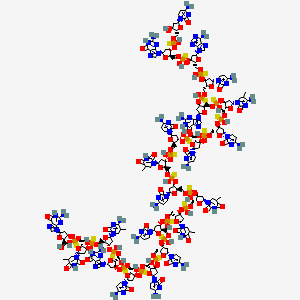
![(E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide](/img/structure/B10856294.png)
![2-[2-(1-decyl-1H-1,2,3-triazol-4-yl)ethyl]-1,3-dihydroxypropan-2-aminium](/img/structure/B10856300.png)
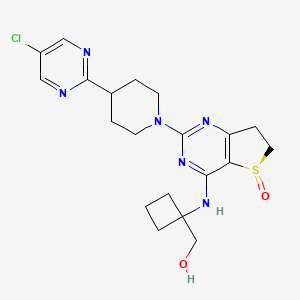
![[5-chloro-2-[(6-fluoro-1,3-benzodioxol-5-yl)amino]-1,3-thiazol-4-yl]-(2,3-dimethylpiperidin-1-yl)methanone](/img/structure/B10856316.png)
